7-Amino-4-hydroxynaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is a chemical compound with the molecular formula C10H9NO4S. It is an aminonaphthalenesulfonic acid, which means it is derived from naphthalene and contains both an amino group and a sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid can be synthesized through several methods. One common method involves the reduction of the azo dye derived from aniline and 1-hydroxynaphthalene-4-sulfonic acid using sodium dithionite or hydrazine . Another method includes the electropolymerization of the compound on a glassy carbon electrode .
Industrial Production Methods
In industrial settings, the compound is often produced by sulfonation of naphthalene followed by amination.
Analyse Chemischer Reaktionen
Types of Reactions
7-Amino-4-hydroxynaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other aminonaphthalenesulfonic acids.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include sodium dithionite for reduction and sulfuric acid for sulfonation. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Major Products Formed
Major products formed from these reactions include various naphthalenesulfonic acid derivatives, which are useful in the production of dyes and other industrial applications .
Wissenschaftliche Forschungsanwendungen
7-Amino-4-hydroxynaphthalene-1-sulfonic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-Amino-4-hydroxynaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. For example, it inhibits the activities of DNA polymerase and ribonuclease H by binding to their active sites, thereby preventing the replication of viral DNA . The compound’s sulfonic acid group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-3-hydroxynaphthalene-1-sulfonic acid: Similar in structure but differs in the position of the amino and hydroxyl groups.
1-Amino-2-hydroxy-4-naphthalenesulfonic acid: Another isomer with different functional group positions.
5-Amino-2-naphthalenesulfonic acid: Contains the amino and sulfonic acid groups at different positions on the naphthalene ring.
Uniqueness
7-Amino-4-hydroxynaphthalene-1-sulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific dyes and in biological research applications .
Eigenschaften
CAS-Nummer |
38689-01-9 |
---|---|
Molekularformel |
C10H9NO4S |
Molekulargewicht |
239.25 g/mol |
IUPAC-Name |
7-amino-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H9NO4S/c11-6-1-2-7-8(5-6)10(16(13,14)15)4-3-9(7)12/h1-5,12H,11H2,(H,13,14,15) |
InChI-Schlüssel |
WXLKZHNTYIFGME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2C=C1N)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.